molecular formula C31H34FNO2 B11461005 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11461005
M. Wt: 471.6 g/mol
InChI Key: XHKOTTKLCNAKGD-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and ketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Addition of the tetramethyl groups: This can be done through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the phenylethyl group: This step may involve a Friedel-Crafts alkylation reaction using phenylethyl chloride in the presence of a Lewis acid catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of certain functional groups and formation of simpler derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications, including:

    Medicinal Chemistry: Due to its unique structure, this compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is employed in chemical biology studies to investigate its effects on cellular processes and pathways.

    Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar compounds to 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione include other acridine derivatives with varying substituents. Some examples are:

    9-phenylacridine: Lacks the fluorophenyl and tetramethyl groups, resulting in different chemical properties and biological activities.

    9-(2-chlorophenyl)acridine: Contains a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and interactions with biological targets.

    3,6-dimethylacridine: Has fewer methyl groups, leading to differences in steric effects and overall chemical behavior.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C31H34FNO2

Molecular Weight

471.6 g/mol

IUPAC Name

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H34FNO2/c1-30(2)16-23-28(25(34)18-30)27(21-10-12-22(32)13-11-21)29-24(17-31(3,4)19-26(29)35)33(23)15-14-20-8-6-5-7-9-20/h5-13,27H,14-19H2,1-4H3

InChI Key

XHKOTTKLCNAKGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CCC4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

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